Cas no 477846-97-2 (4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol)
4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol Chemical and Physical Properties
Names and Identifiers
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- 4-(4-[1,1'-BIPHENYL]-4-YL-2-PYRIMIDINYL)BENZENOL
- Phenol, 4-(4-[1,1'-biphenyl]-4-yl-2-pyrimidinyl)-
- 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol
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- MDL: MFCD02186942
4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 162909-1mg |
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol |
477846-97-2 | 1mg |
$90.00 | 2023-09-06 | ||
| Matrix Scientific | 162909-5mg |
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol |
477846-97-2 | 5mg |
$105.00 | 2023-09-06 | ||
| Matrix Scientific | 162909-10mg |
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol |
477846-97-2 | 10mg |
$146.00 | 2023-09-06 | ||
| TRC | B142695-0.5mg |
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol |
477846-97-2 | 0.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B142695-1mg |
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol |
477846-97-2 | 1mg |
$ 80.00 | 2022-06-07 | ||
| TRC | B142695-2.5mg |
4-(4-[1,1'-Biphenyl]-4-yl-2-pyrimidinyl)benzenol |
477846-97-2 | 2.5mg |
$ 155.00 | 2022-06-07 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00881522-1g |
4-(4-{[1,1'-biphenyl]-4-yl}pyrimidin-2-yl)phenol |
477846-97-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI71993-1mg |
4-(4-{[1,1'-biphenyl]-4-yl}pyrimidin-2-yl)phenol |
477846-97-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI71993-5mg |
4-(4-{[1,1'-biphenyl]-4-yl}pyrimidin-2-yl)phenol |
477846-97-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI71993-10mg |
4-(4-{[1,1'-biphenyl]-4-yl}pyrimidin-2-yl)phenol |
477846-97-2 | >90% | 10mg |
$240.00 | 2024-04-19 |
4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol
Introduction to 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol (CAS No. 477846-97-2)
The compound 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol, identified by its CAS number 477846-97-2, represents a significant advancement in the field of medicinal chemistry and drug discovery. This molecule, featuring a complex aromatic structure, has garnered attention for its potential applications in therapeutic interventions. The synergistic arrangement of a biphenyl moiety and a pyrimidine ring linked to a benzol group creates a unique pharmacophore that may contribute to its biological activity.
Recent studies have highlighted the importance of multicyclic aromatic systems in developing novel pharmaceuticals. The presence of the biphenyl moiety in 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol imparts rigidity and stability to the molecular framework, which is often essential for binding to biological targets with high affinity. Furthermore, the incorporation of a pyrimidine ring introduces hydrogen bonding capabilities and electronic properties that can modulate receptor interactions. These features make the compound a promising candidate for further exploration in drug design.
The benzol group at the terminal position of the molecule adds another layer of complexity, potentially influencing both solubility and metabolic stability. Such structural attributes are critical in determining the compound's pharmacokinetic profile, which is a key consideration in drug development. Current research in medicinal chemistry emphasizes the optimization of molecular structures to achieve desired biological outcomes while minimizing side effects.
In the context of contemporary pharmaceutical research, 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol (CAS No. 477846-97-2) aligns with emerging trends toward the development of targeted therapies. The compound's architecture suggests potential applications in modulating pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Preliminary computational studies have indicated that this molecule may exhibit inhibitory effects on certain enzymes and receptors, making it a valuable scaffold for further derivatization.
Advances in spectroscopic techniques and computational modeling have enabled researchers to gain deeper insights into the interactions between 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol and biological targets. These tools have been instrumental in refining structural hypotheses and predicting biological activity with greater accuracy. For instance, molecular dynamics simulations have revealed that the compound's binding affinity may be enhanced by optimizing steric hindrance around the biphenyl and pyrimidine moieties.
The synthesis of 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol represents a testament to the progress in synthetic organic chemistry. Modern synthetic methodologies have allowed for the efficient construction of complex molecules like this one, often with high yields and purity. The development of novel catalytic systems has further streamlined synthetic routes, reducing both cost and environmental impact. Such advancements are crucial for translating laboratory discoveries into viable therapeutic agents.
As interest in personalized medicine grows, compounds like 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol (CAS No. 477846-97-2) are being evaluated for their potential use in tailored therapeutic strategies. The unique structural features of this molecule may allow it to interact with specific biomarkers or genetic profiles associated with individual patients. This approach holds promise for improving treatment outcomes by addressing disease-specific mechanisms at a molecular level.
The role of computational chemistry in drug discovery cannot be overstated. Algorithms and machine learning models have been developed to predict the biological activity of compounds like 4-(4-1,1'-Biphenyl-4-yl-2-pyrimidinyl)benzenol based on their structural properties. These tools have accelerated the identification of promising candidates for experimental validation, saving time and resources in the drug development pipeline. Integrating computational predictions with experimental data has become standard practice in modern medicinal chemistry research.
Future directions for research on 4-(4-1,1'-Biphenyl-4-ylyl)-pyrimidin)-based compounds include exploring their potential as lead molecules for new drugs. Structural modifications aimed at enhancing potency and selectivity are being investigated using both experimental and computational methods. Additionally, studies on the metabolic fate of these compounds will provide critical insights into their safety profiles and optimal dosing regimens.
In conclusion, 477846 - 97 - 2 exhibits intriguing properties that make it a compelling subject for further investigation in pharmaceutical research . Its complex architecture , combined with promising preliminary data , positions it as a valuable asset in efforts to develop innovative therapeutic solutions . As scientific methodologies continue to evolve , compounds like this one will play an increasingly important role in advancing medical science .
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